molecular formula C7H8ClN3OS B2696851 4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide CAS No. 2305252-20-2

4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide

Cat. No. B2696851
CAS RN: 2305252-20-2
M. Wt: 217.67
InChI Key: VABCFNIOSJTNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it a valuable tool for researchers in the areas of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Transformations

One area of research explores the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, observing phenomena such as ring contraction from 4-chloropyrimidine oxides into isoxazoles when treated with potassium amide in liquid ammonia, suggesting novel pathways for synthesizing heterocyclic compounds (Peereboom, Plas, & Koudijs, 2010). Another study presents a mild approach to synthesize 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides, indicating a strategy for developing pyrimidine-based compounds with potential biological activity (Ribeiro, Carvalho, & Proença, 2009).

Heterocyclic Compound Development

Research into the synthesis of new heterocycles, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, highlights the utility of certain pyrimidine derivatives as key intermediates for obtaining compounds with conserved pyrazolo[3,4-d]pyrimidine nuclei, which could have various pharmacological applications (Baraldi et al., 2004).

Potential Biological Applications

The study on annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines to synthesize tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines indicates efforts to create molecules for biological screening, potentially as antibacterial agents (Dave & Shah, 2002). Furthermore, the synthesis and structure-activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production demonstrate the medicinal chemistry applications of pyrimidine derivatives, identifying them as promising leads for anti-inflammatory drugs (Jansa et al., 2015).

properties

IUPAC Name

4-chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3OS/c8-7-6-5(10-4-11-7)2-1-3-13(6,9)12/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCFNIOSJTNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC=N2)Cl)S(=N)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide

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